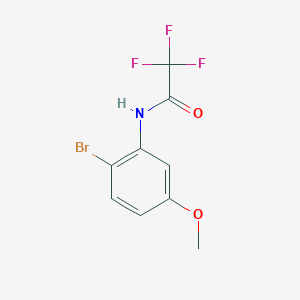
N-(2-Bromo-5-methoxyphenyl)-2,2,2-trifluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Bromo-5-methoxyphenyl)-2,2,2-trifluoroacetamide: is a chemical compound with the molecular formula C9H10BrNO2 It is known for its unique structural features, including a bromine atom and a methoxy group attached to a phenyl ring, along with a trifluoroacetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromo-5-methoxyphenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 2-bromo-5-methoxyaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine, to facilitate the formation of the trifluoroacetamide group.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The methoxy group can participate in oxidation reactions, leading to the formation of corresponding quinones.
Amidation: The trifluoroacetamide group can be involved in amidation reactions with various amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Amidation: Reagents such as amines and coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products Formed:
- Substituted phenyl derivatives.
- Quinones from oxidation reactions.
- Amides from amidation reactions.
Applications De Recherche Scientifique
Chemistry: N-(2-Bromo-5-methoxyphenyl)-2,2,2-trifluoroacetamide is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of bioactive molecules.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Mécanisme D'action
The mechanism of action of N-(2-Bromo-5-methoxyphenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in various chemical interactions, while the trifluoroacetamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
N-(2-Bromo-5-methoxyphenyl)acetamide: Similar structure but lacks the trifluoroacetamide group.
2-Bromo-5-methoxyphenylboronic acid: Contains a boronic acid group instead of the trifluoroacetamide group.
2-Bromo-5-methoxy-N,N-dimethylbenzylamine: Contains a dimethylamine group instead of the trifluoroacetamide group.
Uniqueness: N-(2-Bromo-5-methoxyphenyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s ability to participate in hydrogen bonding and increases its stability under various conditions.
Propriétés
Numéro CAS |
78839-76-6 |
|---|---|
Formule moléculaire |
C9H7BrF3NO2 |
Poids moléculaire |
298.06 g/mol |
Nom IUPAC |
N-(2-bromo-5-methoxyphenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C9H7BrF3NO2/c1-16-5-2-3-6(10)7(4-5)14-8(15)9(11,12)13/h2-4H,1H3,(H,14,15) |
Clé InChI |
SBFFSGRJZJWLLJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)Br)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



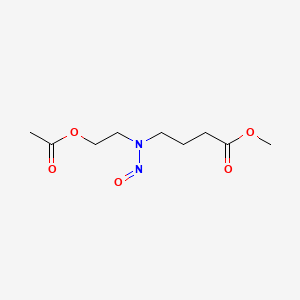

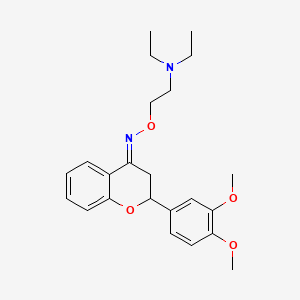
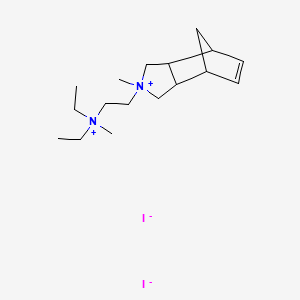
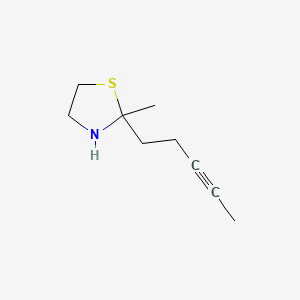
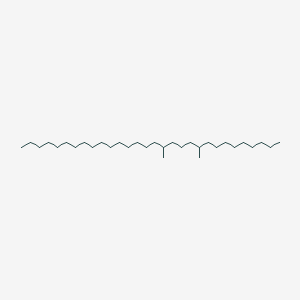
![6-Butyltetrazolo[1,5-a]pyrimidine](/img/structure/B14441118.png)

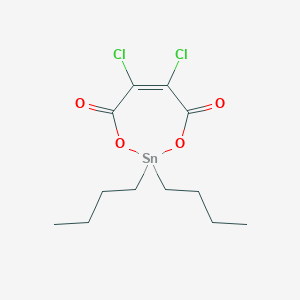
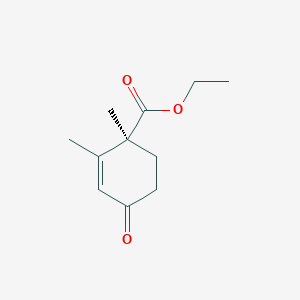
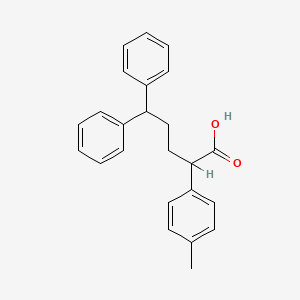
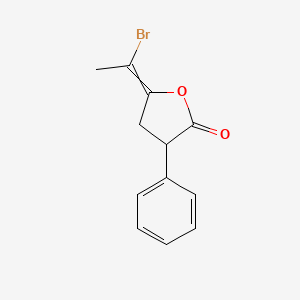
![(2R)-2-[(2-Hydroxyethyl)amino]butan-1-ol](/img/structure/B14441147.png)
